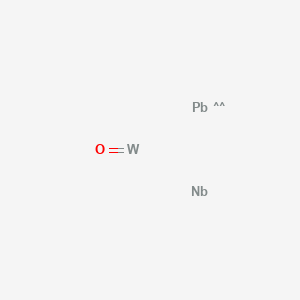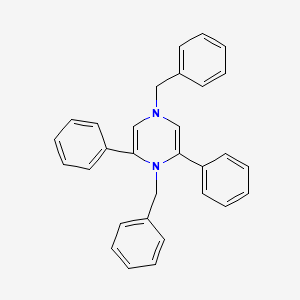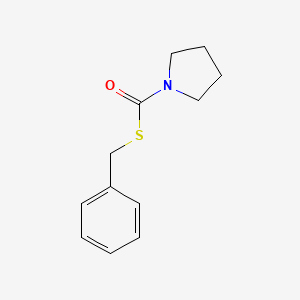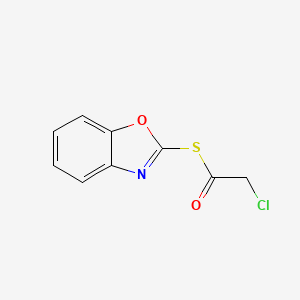
S-1,3-Benzoxazol-2-yl chloroethanethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-1,3-Benzoxazol-2-yl chloroethanethioate is an organic compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-1,3-Benzoxazol-2-yl chloroethanethioate typically involves the reaction of 2-aminophenol with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the benzoxazole ring . The reaction conditions generally include:
Temperature: Room temperature to 80°C
Solvent: Dichloromethane or chloroform
Reaction Time: 2-6 hours
Industrial Production Methods
Industrial production of benzoxazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts such as Lewis acids or transition metal complexes may be employed to improve reaction rates and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
S-1,3-Benzoxazol-2-yl chloroethanethioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in tetrahydrofuran (THF) or ethanol.
Substitution: Sodium thiolate or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides or sulfones
Reduction: Thiols or alcohols
Substitution: Various substituted benzoxazole derivatives
Wissenschaftliche Forschungsanwendungen
S-1,3-Benzoxazol-2-yl chloroethanethioate has several scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with antimicrobial, antifungal, and anticancer activities.
Materials Science: Employed in the development of optical brighteners and fluorescent dyes for various industrial applications.
Biological Research: Investigated for its potential as an enzyme inhibitor or receptor modulator in biochemical studies.
Industrial Chemistry: Utilized in the synthesis of specialty chemicals and intermediates for agrochemicals and polymers.
Wirkmechanismus
The mechanism of action of S-1,3-Benzoxazol-2-yl chloroethanethioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoxazole: A simpler analog with similar biological activities but lacking the chloroethanethioate moiety.
Benzothiazole: Contains a sulfur atom instead of an oxygen atom in the oxazole ring, exhibiting different chemical reactivity and biological properties.
Benzimidazole: Contains a nitrogen atom instead of an oxygen atom, with applications in medicinal chemistry and materials science.
Uniqueness
S-1,3-Benzoxazol-2-yl chloroethanethioate is unique due to its chloroethanethioate group, which imparts distinct chemical reactivity and biological activities. This functional group allows for specific interactions with molecular targets, making it a valuable compound for various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
37061-46-4 |
|---|---|
Molekularformel |
C9H6ClNO2S |
Molekulargewicht |
227.67 g/mol |
IUPAC-Name |
S-(1,3-benzoxazol-2-yl) 2-chloroethanethioate |
InChI |
InChI=1S/C9H6ClNO2S/c10-5-8(12)14-9-11-6-3-1-2-4-7(6)13-9/h1-4H,5H2 |
InChI-Schlüssel |
KUZHQBGBWULDCE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(O2)SC(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



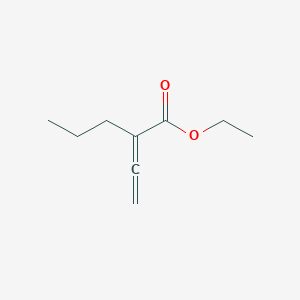
![6-[(7-Ethoxy-3,7-dimethyloctyl)oxy]-2,3-dihydro-1-benzofuran](/img/structure/B14661108.png)
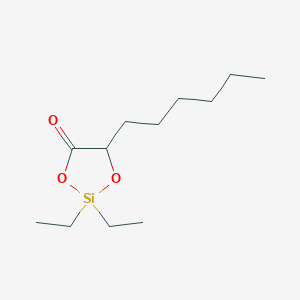
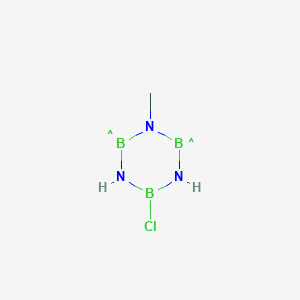
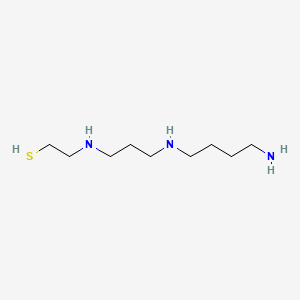
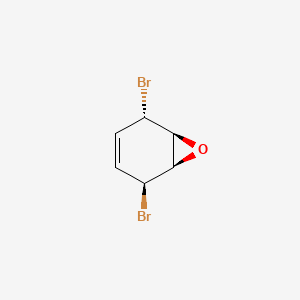

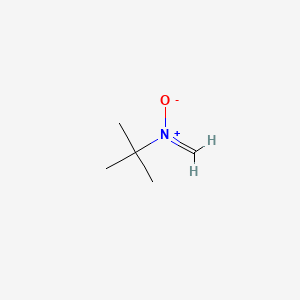
![1-Isocyanato-4-[(4-isocyanatophenyl)methyl]benzene;2-methyloxirane;oxirane;propane-1,2,3-triol](/img/structure/B14661169.png)
![2,2,2',2'-Tetramethyl-2,2',3,3'-tetrahydro-4,4'-spirobi[chromene]-7,7'-diol](/img/structure/B14661170.png)
